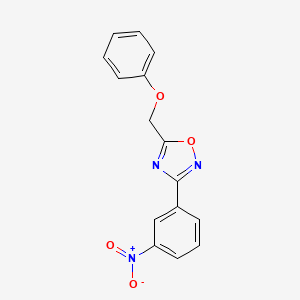
diethyl 1,3-phenylenebiscarbamate
Vue d'ensemble
Description
Diethyl 1,3-phenylenebiscarbamate, also known as Diethylcarbamazine (DEC), is a synthetic organic compound that is widely used in scientific research. It is a white crystalline powder that is soluble in water and alcohol. DEC was first synthesized in the 1940s and has since been extensively studied for its biochemical and physiological effects.
Mécanisme D'action
DEC works by inhibiting the metabolism of the parasitic worms, leading to their death. It also stimulates the immune system to produce antibodies against the worms. The exact mechanism of action of DEC is still not fully understood and requires further research.
Biochemical and Physiological Effects:
DEC has been found to have a number of biochemical and physiological effects. It has been shown to increase the production of cytokines and chemokines, which are involved in the immune response. DEC has also been found to have anti-inflammatory effects and has been used to treat inflammatory conditions such as asthma and rheumatoid arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
DEC has a number of advantages for use in lab experiments. It is readily available and relatively inexpensive. It is also easy to administer and has a well-established safety profile. However, DEC has some limitations, including its narrow therapeutic index and potential for toxicity at high doses. Careful dosing and monitoring are required when using DEC in lab experiments.
Orientations Futures
There are a number of future directions for research on DEC. These include further investigation of its mechanism of action, as well as its potential for use in the treatment of other parasitic infections. DEC has also been studied for its potential use in the treatment of autoimmune diseases and cancer. Further research is needed to fully understand the potential benefits and limitations of DEC in these areas.
In conclusion, diethyl 1,3-phenylenebiscarbamate, or DEC, is a synthetic organic compound that has been extensively studied for its biochemical and physiological effects. It has been found to have antifilarial properties and immunomodulatory effects. DEC has a number of advantages for use in lab experiments, but also has some limitations. There are a number of future directions for research on DEC, including further investigation of its mechanism of action and potential for use in the treatment of other diseases.
Méthodes De Synthèse
The synthesis of DEC involves the reaction of diethylamine with 1,3-phenylenediamine in the presence of phosgene. The resulting product is then purified by recrystallization. This synthesis method has been widely used in the production of DEC for scientific research.
Applications De Recherche Scientifique
DEC has been widely used in scientific research for its antifilarial properties. It is used to treat filarial infections caused by parasitic worms. DEC has also been studied for its immunomodulatory effects and has been found to stimulate the production of cytokines and chemokines.
Propriétés
IUPAC Name |
ethyl N-[3-(ethoxycarbonylamino)phenyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4/c1-3-17-11(15)13-9-6-5-7-10(8-9)14-12(16)18-4-2/h5-8H,3-4H2,1-2H3,(H,13,15)(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNCONBBYGBPHQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC(=CC=C1)NC(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601253488 | |
| Record name | C,C′-Diethyl N,N′-1,3-phenylenebis[carbamate] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601253488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7450-61-5 | |
| Record name | C,C′-Diethyl N,N′-1,3-phenylenebis[carbamate] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7450-61-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | C,C′-Diethyl N,N′-1,3-phenylenebis[carbamate] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601253488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(3-nitrophenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide](/img/structure/B5779061.png)
![2-[(4-chlorophenyl)(methyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B5779070.png)
![N-{[(3,4-dimethoxyphenyl)amino]carbonothioyl}-2,3-dimethylbenzamide](/img/structure/B5779071.png)
![N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide](/img/structure/B5779074.png)
![N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5779076.png)


![1-{4-[4-(2-thienylsulfonyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5779096.png)


![N'-[(2-fluorobenzoyl)oxy]-2-(1-naphthyl)ethanimidamide](/img/structure/B5779113.png)
![4-[(methylsulfonyl)amino]-N-(2-phenylethyl)benzamide](/img/structure/B5779128.png)
